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Compound of Interest

1,3-Dibromo-4,6-
Compound Name: _ ]
bis(acetamido)benzene

Cat. No.: B3097912

An In-Depth Technical Guide to 1,3-Dibromo-4,6-bis(acetamido)benzene (CAS 132530-67-7)

Disclaimer: This document has been compiled based on publicly available data. For the
specific compound 1,3-Dibromo-4,6-bis(acetamido)benzene, detailed experimental studies
on synthesis, reactivity, and applications are not widely published. Therefore, certain sections
of this guide, particularly concerning reaction protocols and spectroscopic interpretation, are
based on established principles of organic chemistry and data from structurally analogous
compounds. These theoretical sections are intended to provide expert guidance for research
and development but must be validated experimentally.

Executive Summary

1,3-Dibromo-4,6-bis(acetamido)benzene is a halogenated aromatic compound whose
structure suggests significant potential as a versatile building block in medicinal chemistry and
materials science. The presence of two bromine atoms offers reactive sites for metal-catalyzed
cross-coupling reactions, enabling the construction of complex molecular architectures.
Simultaneously, the two acetamido groups provide hydrogen bonding capabilities and can
influence the molecule's solubility and conformational properties. This guide provides a
comprehensive overview of its known properties, a theoretical framework for its synthesis and
characterization, and expert insights into its potential applications for professionals in drug
development and chemical research.
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Chemical Identity and Physicochemical Properties

The fundamental identity of a compound dictates its behavior and potential utility. The key
identifiers and properties for 1,3-Dibromo-4,6-bis(acetamido)benzene are summarized below.

Structure and Identifiers

The molecule consists of a central benzene ring substituted with two bromine atoms and two
acetamido groups at the 1,3,4, and 6 positions, respectively.

Caption: 2D structure of 1,3-Dibromo-4,6-bis(acetamido)benzene.

Tabulated Properties

Quantitative data provides a concise summary of the compound's key characteristics.

Property Value Source
CAS Number 132530-67-7 [11[2]
Molecular Formula C10H10Br2N202 [3114]
Molecular Weight 350.01 g/mol [31[5]
Purity Typically =97% [31[5]

ZESMJYDAJIBPHA-
InChl Key [3][5]
UHFFFAOYSA-N

N,N'-(4,6-Dibromo-m-
phenylene)bis-acetamide; 4,6-
dibromo-1,3-

phenylenediacetamide

Synonyms

Theoretical Synthesis Protocol

While a specific published synthesis for this compound is not readily available, a logical and
robust pathway can be designed based on fundamental organic chemistry principles. The most
strategic approach involves the bromination of a readily available diacetylated precursor.
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Causality of Synthetic Design

The choice to perform acetylation before bromination is critical. The amino groups of the
starting material, 1,3-diaminobenzene, are powerful activating groups. Direct bromination would
be difficult to control and could lead to over-bromination and oxidation. By converting the amino
groups to acetamido groups, we achieve two key objectives:

e Moderation of Reactivity: The acetamido group is still an activating, ortho-para directing
group, but it is less activating than an amino group, allowing for a more controlled
bromination.

 Steric and Electronic Direction: The two acetamido groups will electronically direct the
incoming bromine electrophiles to the positions that are ortho and para to them (positions 2,
4, and 6). Position 2 is sterically hindered by two adjacent groups. Therefore, bromination is
highly favored at the C4 and C6 positions, leading to the desired product with high
regioselectivity.

Synthesis Workflow Diagram
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Caption: Proposed two-step synthesis of the title compound.
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Step-by-Step Experimental Protocol (Theoretical)

Objective: To synthesize 1,3-Dibromo-4,6-bis(acetamido)benzene from 1,3-diaminobenzene.
Materials:

e 1,3-Diaminobenzene

o Acetic anhydride

e Pyridine (or Sodium Acetate)

e N-Bromosuccinimide (NBS) or Bromine (Brz)

e Glacial Acetic Acid

e Ethanol

o Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:

Part A: Synthesis of 1,3-Bis(acetamido)benzene (Intermediate)

 In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminobenzene (1.0
eq) in a suitable solvent like glacial acetic acid or use a base catalyst like pyridine.

e Cool the mixture in an ice bath to 0-5 °C.

» Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution, maintaining the
temperature below 10 °C.

 After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature. Stir for 2-4 hours.

e Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is
consumed.

e Quench the reaction by pouring the mixture into a beaker of ice water.
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o Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield
the intermediate, 1,3-bis(acetamido)benzene.

Part B: Synthesis of 1,3-Dibromo-4,6-bis(acetamido)benzene

Dissolve the dried 1,3-bis(acetamido)benzene (1.0 eq) in glacial acetic acid in a three-neck
flask equipped with a dropping funnel and condenser.

e Add N-Bromosuccinimide (2.1 eq) portion-wise to the stirred solution at room temperature.
Alternatively, a solution of Bromine (2.1 eq) in acetic acid can be added dropwise.

e Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The reaction is exothermic and
may require initial cooling.

e Monitor the progress of the bromination by TLC.
e Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
o Collect the crude product by vacuum filtration.

» Purify the crude solid by recrystallization from a suitable solvent such as ethanol or an
ethanol/water mixture to obtain the final product.

Predicted Spectroscopic Characteristics

Characterization is essential for structure verification. Based on the molecule's structure, the
following spectral data can be predicted. This serves as a benchmark for researchers to
compare against their experimental results.
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Technique

Predicted Characteristics

1H NMR

- Aromatic Protons: Two singlets in the aromatic
region (~7.5-8.5 ppm), each integrating to 1H. -
Amide Protons (N-H): A broad singlet (~9.0-10.0
ppm), integrating to 2H. - Methyl Protons (CHs):
A sharp singlet (~2.1-2.3 ppm), integrating to
6H.

13C NMR

- Expect 5 distinct signals due to molecular
symmetry: - 2 signals for quaternary aromatic
carbons attached to bromine (~110-125 ppm). -
2 signals for quaternary aromatic carbons
attached to the acetamido groups (~135-145
ppm). - 1 signal for the carbonyl carbon (C=0)
(~168-172 ppm). - 1 signal for the methyl carbon
(CHs) (~23-26 ppm).

IR Spectroscopy

- N-H Stretch: A moderate to sharp peak around
3250-3350 cm™1. - Aromatic C-H Stretch: Weak
peaks just above 3000 cm~1. - Amide C=0
Stretch (Amide 1): A strong, sharp peak around
1660-1680 cm™1, - N-H Bend (Amide 11): A
moderate peak around 1550-1640 cm~1. - C-Br
Stretch: Peaks in the fingerprint region, typically
500-650 cm~1.

Mass Spectrometry (EI)

- Molecular lon (M™*): A characteristic isotopic
cluster of three peaks due to the presence of
two bromine atoms (°Br and 8!Br). The peaks
will be at m/z values corresponding to [M]*,
[M+2]*, and [M+4]* with a relative intensity ratio
of approximately 1:2:1. The nominal molecular

ion peak would be at m/z = 348.

Potential Applications in Research and

Development
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The unique substitution pattern of 1,3-Dibromo-4,6-bis(acetamido)benzene makes it a
compelling scaffold for synthetic chemistry.

e Precursor for Cross-Coupling: The two bromine atoms are ideal handles for sequential or
dual cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the
controlled introduction of diverse functional groups, making it a valuable intermediate in the
synthesis of complex molecules for drug discovery.[6]

o Ligand Development: The diamide functionality can act as a hydrogen-bond donor,
suggesting its potential use in the design of ligands for metal catalysts or as a component in
supramolecular chemistry.

o Materials Science: The rigid, well-defined structure could be incorporated into polymers or
organic materials to impart specific thermal or photophysical properties. The bromine atoms
can enhance flame retardancy in certain polymer backbones.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from
analogous brominated aromatic compounds suggest the following precautions are necessary.
The toxicological properties have not been thoroughly investigated, and the compound should
be handled with the utmost care.[7][8]

e Hazard Statements (Assumed):
o May cause skin irritation.[7]
o May cause serious eye irritation.[7]
o May cause respiratory irritation.[7]

o Personal Protective Equipment (PPE):

o Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles,
and a laboratory coat.

» Handling:
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[e]

Use only in a well-ventilated area, preferably within a chemical fume hood.

o

Avoid breathing dust.[7]

[¢]

Wash hands thoroughly after handling.[7]

o

Keep away from strong oxidizing agents.[8]

e First Aid:
o IF ON SKIN: Wash with plenty of soap and water.[7]

o IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.[8]

o IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.1,3-dibromo-4,6-bis(acetamido)benzene [132530-67-7] | Chemsigma [chemsigma.com]
e 2.1,3-dibromo-4,6-bis(acetamido)benzene (1 x 25 g) | Alchimica [shop.alchimica.cz]
e 3.1,3-DIBROMO-4,6-BIS(ACETAMIDO)BENZENE | CymitQuimica [cymitquimica.com]

o 4.1,3-Dibromo-4,6-Bis(Acetamido)Benzene | CAS 132530-67-7 | Adamas-beta | & k40
[tci-chemical-trading.com]

e 5.1,3-DIBROMO-4,6-BIS(ACETAMIDO)BENZENE | CymitQuimica [cymitquimica.com]
e 6. pdf.benchchem.com [pdf.benchchem.com]

e 7. sigmaaldrich.com [sigmaaldrich.com]

8. fishersci.com [fishersci.com]

 To cite this document: BenchChem. [1,3-Dibromo-4,6-bis(acetamido)benzene CAS 132530-
67-7 properties]. BenchChem, [2026]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.sigmaaldrich.com/TW/en/sds/aldrich/d39029?userType=undefined
https://www.sigmaaldrich.com/TW/en/sds/aldrich/d39029?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC186640100&countryCode=US&language=en
https://www.sigmaaldrich.com/TW/en/sds/aldrich/d39029?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC186640100&countryCode=US&language=en
https://www.sigmaaldrich.com/TW/en/sds/aldrich/d39029?userType=undefined
https://www.benchchem.com/product/b3097912?utm_src=pdf-custom-synthesis
https://chemsigma.com/product/product?productname=dibromo-acetamido-benzene&casno=132530-67-7
https://shop.alchimica.cz/p/132530-67-7-1-3-dibromo-4-6-bis-acetamido-benzene-1-x-25-g-r00a83p/
https://cymitquimica.com/products/10-F501398/132530-67-7/13-dibromo-46-bisacetamidobenzene/
https://www.tci-chemical-trading.com/product/CT221001321
https://www.tci-chemical-trading.com/product/CT221001321
https://cymitquimica.com/es/productos/10-F501398/132530-67-7/13-dibromo-46-bisacetamidobenzene/
https://pdf.benchchem.com/71/Applications_of_1_3_Dibromo_2_4_bromophenoxy_benzene_in_Organic_Synthesis_A_Review_of_Available_Literature.pdf
https://www.sigmaaldrich.com/TW/en/sds/aldrich/d39029?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC186640100&countryCode=US&language=en
https://www.benchchem.com/product/b3097912#1-3-dibromo-4-6-bis-acetamido-benzene-cas-132530-67-7-properties
https://www.benchchem.com/product/b3097912#1-3-dibromo-4-6-bis-acetamido-benzene-cas-132530-67-7-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3097912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b3097912#1-3-dibromo-4-6-bis-acetamido-benzene-
cas-132530-67-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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